molecular formula C7H4Cl3NO B8765338 3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B8765338
M. Wt: 224.5 g/mol
InChI Key: MISZEFQJRDIUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C7H4Cl3NO and its molecular weight is 224.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

3,5-dichloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4Cl3NO/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H

InChI Key

MISZEFQJRDIUPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.00 g (157.9 mmol) of 3,5-dichlorobenzaldehyde oxime were initially charged in ml of 0.5M HCl in DMF, and 116.7 g (189.5 mmol) of Oxone (potassium peroxomonosulfate) were added a little at a time at room temperature (RT). So that the internal temperature of the reaction mixture did not exceed 50° C., the mixture was cooled with an ice bath. After 2 h, the reaction solution was poured into 1 l of ice water and extracted twice with 500 ml of ether each time. The combined organic phases were then washed with 400 ml of 0.5M aqueous HCl and with 200 ml of saturated NaCl solution, dried over Na2SO4, filtered off and concentrated. The residue was used without further purification. Yield: 28.40 g (80%)
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
116.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.